Faah-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

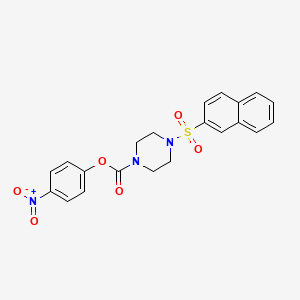

C21H19N3O6S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate |

InChI |

InChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |

InChI Key |

AZYXDFXRWCDJIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Faah-IN-5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faah-IN-5, also identified as Compound 7, is a potent and relatively selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a key component of the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound elevates the levels of these signaling lipids, leading to a range of potential therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid. The enzyme hydrolyzes anandamide into arachidonic acid and ethanolamine.

The irreversible nature of this compound's inhibition suggests that it likely forms a covalent bond with a key amino acid residue within the active site of the FAAH enzyme. This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural substrates. Consequently, the physiological concentrations of anandamide and other fatty acid amides increase in tissues where they are produced, leading to enhanced activation of cannabinoid receptors and other downstream targets.

Quantitative Data

The following table summarizes the key quantitative data available for this compound, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Target Enzyme | Reference |

| IC50 | 10.5 nM | Fatty Acid Amide Hydrolase (FAAH) | [1] |

| IC50 | 283 nM | Monoacylglycerol Lipase (MAGL) | [1] |

| Permeability | Low | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1] |

This data highlights that this compound is approximately 27-fold more selective for FAAH over MAGL, another key enzyme in the endocannabinoid system. Its low permeability, as determined by the PAMPA assay, suggests it may have limited ability to cross the blood-brain barrier, a characteristic that can be advantageous for developing peripherally-acting therapeutics.

Signaling Pathway

The inhibition of FAAH by this compound leads to an accumulation of anandamide (AEA), which then potentiates its signaling through various receptors. The primary signaling pathway affected is the cannabinoid receptor pathway.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard, publicly available methods and are representative of the techniques likely employed in the original research.

FAAH and MAGL Inhibition Assays

These assays are crucial for determining the potency and selectivity of an inhibitor. A common method involves using a fluorogenic substrate that, when cleaved by the enzyme, releases a fluorescent molecule. The reduction in fluorescence in the presence of the inhibitor is used to calculate its IC50 value.

Caption: Workflow for enzyme inhibition assay.

Protocol:

-

Enzyme Preparation: Recombinant human FAAH or MAGL is diluted to the desired concentration in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Incubation: The enzyme solution is pre-incubated with either this compound or a vehicle control (DMSO) for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: A fluorogenic substrate specific for either FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin) or MAGL (e.g., 4-nitrophenyl acetate) is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.

Caption: Workflow for the PAMPA assay.

Protocol:

-

Plate Preparation: A 96-well filter plate (donor plate) and a 96-well acceptor plate are used. The filter membrane of the donor plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

-

Compound Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO).

-

Assay Setup: The acceptor plate wells are filled with buffer. The this compound solution is added to the donor plate wells. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The plate sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature to allow the compound to permeate through the artificial membrane.

-

Concentration Measurement: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured, typically using LC-MS/MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the measured concentrations and the assay parameters.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the engagement of an inhibitor with its target enzyme within a complex biological sample (e.g., cell lysate or tissue homogenate).

Caption: Workflow for Activity-Based Protein Profiling.

Protocol:

-

Proteome Preparation: A native proteome is prepared from cells or tissues of interest (e.g., rat eye homogenate) by lysis in a suitable buffer.

-

Inhibitor Incubation: The proteome is incubated with varying concentrations of this compound or a vehicle control.

-

Probe Labeling: A broad-spectrum, fluorescently tagged activity-based probe that targets the active site of a class of enzymes (e.g., fluorophosphonate-rhodamine for serine hydrolases) is added to the proteome. The probe will covalently label the active enzymes that have not been blocked by this compound.

-

Protein Separation: The proteins in the proteome are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Visualization: The gel is scanned using a fluorescence scanner. The fluorescent bands correspond to the active enzymes that were labeled by the probe.

-

Analysis: The intensity of the fluorescent band corresponding to the molecular weight of FAAH is quantified. A reduction in fluorescence intensity in the lanes treated with this compound compared to the control lane indicates target engagement and allows for the determination of the inhibitor's potency in a complex biological matrix.

Conclusion

This compound is a potent and selective irreversible inhibitor of FAAH. Its mechanism of action, centered on the covalent inactivation of FAAH, leads to the accumulation of anandamide and other fatty acid amides, thereby enhancing endocannabinoid signaling. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. Its low permeability suggests a potential for peripherally restricted applications, which may offer a favorable safety profile by minimizing central nervous system side effects. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

Faah-IN-5 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of the FAAH Inhibitor PF-04457845

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the potent and selective fatty acid amide hydrolase (FAAH) inhibitor, PF-04457845. Fatty acid amide hydrolase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of central nervous system disorders, including pain and anxiety, by enhancing endogenous cannabinoid signaling without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This document details the mechanism of action, pharmacological properties, and synthetic route of PF-04457845. Furthermore, it provides in-depth experimental protocols for its synthesis and key biological assays, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes.[4] The primary catabolic enzyme for the endocannabinoid anandamide (AEA) is fatty acid amide hydrolase (FAAH).[5] By inhibiting FAAH, the levels of endogenous anandamide are increased, leading to enhanced activation of cannabinoid receptors and potential therapeutic benefits.[1] PF-04457845 is a potent, orally bioavailable, and selective irreversible inhibitor of FAAH that has been extensively studied as a clinical candidate.[2][6] This guide serves as a technical resource, consolidating key data and methodologies related to this important research compound.

Discovery and Development

PF-04457845, a benzylidenepiperidine pyridazine urea, was developed through a medicinal chemistry effort aimed at improving the potency and pharmaceutical properties of a series of biaryl ether piperazine/piperidine urea FAAH inhibitors.[6] This effort led to the identification of PF-04457845 as a clinical candidate with high in vitro potency, excellent selectivity, and favorable pharmacokinetic properties suitable for once-a-day oral administration.[6][7]

Mechanism of Action

PF-04457845 is a time-dependent, covalent, and irreversible inhibitor of FAAH.[2] The mechanism of inhibition involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of FAAH.[2][8] This covalent modification inactivates the enzyme, preventing the hydrolysis of anandamide and other fatty acid amides.[2]

Signaling Pathway

The inhibition of FAAH by PF-04457845 leads to an increase in the concentration of the endocannabinoid anandamide. Anandamide then acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1R), which in turn modulates neurotransmitter release.

References

- 1. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Faah-IN-5: A Technical Guide to its Role in Endocannabinoid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. Central to this system are the endocannabinoids, such as anandamide (AEA), and the enzymes that regulate their tone. One such key enzyme is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of AEA. Inhibition of FAAH presents a promising therapeutic strategy to enhance endogenous anandamide levels, thereby offering potential therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists. This technical guide provides an in-depth overview of Faah-IN-5, a potent and selective inhibitor of FAAH, and its role in the modulation of endocannabinoid signaling.

This compound: A Profile

This compound is a relatively selective and irreversible inhibitor of FAAH. Its inhibitory activity against FAAH is significantly more potent than its activity against monoacylglycerol lipase (MAGL), another key enzyme in the endocannabinoid system. This selectivity is a critical attribute for a pharmacological tool intended to specifically probe the functions of FAAH and for the development of targeted therapeutics.

Quantitative Data

The following table summarizes the key quantitative data for this compound and a related compound, FAAH/MAGL-IN-3, as reported in Fulp et al., 2022.

| Compound | Target | IC50 (nM) | Selectivity (MAGL IC50 / FAAH IC50) |

| This compound | FAAH | 10.5 | 27.0 |

| MAGL | 283 | ||

| FAAH/MAGL-IN-3 | FAAH | 179 | 4.2 |

| MAGL | 759 |

Role in Endocannabinoid Signaling

The primary mechanism by which this compound influences endocannabinoid signaling is through the inhibition of FAAH. This enzymatic blockade leads to a subsequent increase in the concentration of anandamide and other fatty acid amides at the synapse and in various tissues.

Signaling Pathway

The following diagram illustrates the canonical endocannabinoid signaling pathway and the point of intervention for this compound.

Caption: Endocannabinoid signaling at the synapse.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

FAAH and MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAAH and MAGL.

Methodology:

-

Enzyme Source: Recombinant human FAAH and MAGL.

-

Substrate: A fluorogenic substrate specific for each enzyme is used.

-

Assay Buffer: A suitable buffer system to maintain optimal enzyme activity (e.g., Tris-HCl buffer, pH 8.0).

-

Procedure: a. The inhibitor (this compound) is serially diluted to a range of concentrations. b. The enzyme is pre-incubated with the inhibitor for a specified period to allow for binding. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence signal, which is proportional to enzyme activity, is measured over time using a plate reader.

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial membrane, as a predictor of its potential for oral absorption and blood-brain barrier penetration.

Methodology:

-

Apparatus: A 96-well filter plate (donor plate) and a 96-well acceptor plate.

-

Artificial Membrane: A filter support on the donor plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form the artificial membrane.

-

Procedure: a. A solution of this compound is prepared in a suitable buffer and added to the wells of the donor plate. b. The acceptor plate wells are filled with a buffer solution. c. The donor plate is placed on top of the acceptor plate, creating a "sandwich". d. The assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor chamber.

-

Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments, the incubation time, and the surface area of the membrane.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Faah-IN-5: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target specificity and selectivity of Faah-IN-5, a potent and relatively selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The information herein is intended to support research and drug development efforts targeting the endocannabinoid system.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, a class of endogenous signaling lipids.[1] A primary substrate for FAAH is anandamide (AEA), an endocannabinoid that modulates pain, inflammation, and mood. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity. Inhibition of FAAH leads to elevated levels of anandamide, thereby enhancing endocannabinoid tone. This mechanism has positioned FAAH as a promising therapeutic target for a range of conditions, including pain, anxiety, and inflammatory disorders, without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Target Specificity and Selectivity of this compound

This compound (also referred to as Compound 7) has been identified as a potent, irreversible inhibitor of FAAH.[2] Its selectivity profile is a critical aspect of its potential as a research tool and therapeutic candidate. The primary off-target of interest for FAAH inhibitors is often Monoacylglycerol Lipase (MAGL), the principal enzyme responsible for degrading the other major endocannabinoid, 2-arachidonoylglycerol (2-AG).

In Vitro Potency and Selectivity

This compound demonstrates high potency for FAAH with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for FAAH over MAGL is a key characteristic.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: Inhibitory Potency of this compound against FAAH and MAGL

| Target Enzyme | IC50 (nM) |

| FAAH | 10.5 |

| MAGL | 283 |

Data sourced from MedChemExpress, citing Fulp, A., et al. (2022).[2]

Table 2: Selectivity Profile of this compound

| Parameter | Value |

| FAAH:MAGL IC50 Ratio | 1:27 |

Calculated from the data in Table 1.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the target specificity and selectivity of FAAH inhibitors like this compound. The specific protocols for this compound are detailed in Fulp, A., et al. Bioorg Med Chem Lett. 2022 Jul 15;68:128763.[2][3]

FAAH and MAGL Inhibition Assays

Objective: To determine the IC50 values of this compound against FAAH and MAGL.

Principle: These assays are typically fluorescence-based. For FAAH, a common substrate is AMC arachidonoyl amide.[4][5] FAAH hydrolyzes this substrate, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC), which can be measured.[4][5] A similar principle is applied to MAGL assays using a suitable fluorogenic substrate.

General Protocol:

-

Enzyme and Inhibitor Preparation: Recombinant human FAAH or MAGL is used. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Reaction: The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

Substrate Addition: The fluorogenic substrate (e.g., AMC arachidonoyl amide for FAAH) is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC).[5]

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Activity-Based Protein Profiling (ABPP)

Objective: To assess the selectivity of this compound across a broader range of enzymes in a native biological sample.

Principle: ABPP utilizes chemical probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. For serine hydrolases like FAAH and MAGL, fluorophosphonate-based probes (e.g., FP-TAMRA) are often used. Inhibition of probe labeling by a compound indicates target engagement.

General Protocol:

-

Proteome Preparation: A relevant biological sample, such as rat eye homogenate, is prepared.[3]

-

Inhibitor Incubation: The proteome is incubated with varying concentrations of this compound.

-

Probe Labeling: An activity-based probe (e.g., TAMRA-FP) is added to the proteome and allowed to react with the active serine hydrolases.

-

SDS-PAGE and Gel Imaging: The proteome is separated by SDS-PAGE, and the fluorescently labeled enzymes are visualized using a gel scanner.

-

Analysis: A reduction in the fluorescence intensity of a specific band in the presence of this compound, compared to a control, indicates that the inhibitor has bound to and blocked the activity of that enzyme. The relative intensity of the bands corresponding to FAAH and MAGL can be used to confirm the selectivity.

Mandatory Visualization

FAAH Signaling Pathway

The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway.

Caption: FAAH-mediated degradation of anandamide and its inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical workflow for determining the IC50 value of an FAAH inhibitor.

Caption: Workflow for determining the IC50 of this compound.

References

- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

Understanding Faah-IN-5 Irreversible Inhibition: A Technical Guide

Disclaimer: No public domain information is available for a compound specifically named "Faah-IN-5." This guide will therefore focus on the core principles of irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH) using the well-characterized and widely studied irreversible inhibitor, URB597 , as a representative example to fulfill the technical requirements of this document. The data and protocols presented are based on established methodologies for studying this class of inhibitors.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the irreversible inhibition of FAAH.

Introduction to FAAH and the Endocannabinoid System

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] The endocannabinoid system is a ubiquitous signaling system involved in a wide array of physiological processes, including pain modulation, inflammation, mood, and stress regulation.[2] FAAH terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into arachidonic acid and ethanolamine.[3]

Inhibition of FAAH prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This elevation of endogenous cannabinoid levels is a promising therapeutic strategy for various conditions, including chronic pain, anxiety disorders, and neurodegenerative diseases, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[3][4]

Irreversible inhibitors of FAAH, such as carbamates like URB597, form a covalent bond with a key serine residue (Ser241) in the enzyme's active site.[5] This covalent modification leads to a sustained, time-dependent inactivation of the enzyme, offering the potential for prolonged therapeutic effects.[1]

Quantitative Data for a Representative Irreversible FAAH Inhibitor: URB597

The potency of irreversible inhibitors is best described by the kinetic constants KI (the initial binding affinity) and kinact (the maximal rate of inactivation). The overall efficiency of inactivation is represented by the second-order rate constant kinact/KI. For comparison, the half-maximal inhibitory concentration (IC50) is also provided, though it is important to note that for irreversible inhibitors, the IC50 value is time-dependent.[5]

| Parameter | Value | Species | Notes |

| IC50 | 4.6 nM | Rat Brain Homogenate | Time-dependent value, reflects potency under specific assay conditions.[1] |

| kinact/KI | ~1,600 M-1s-1 | Human FAAH | Represents the overall efficiency of the inhibitor. |

| KI | Varies | - | Represents the initial non-covalent binding affinity. |

| kinact | Varies | - | Represents the rate of covalent bond formation. |

Signaling Pathway of FAAH in the Endocannabinoid System

The following diagram illustrates the role of FAAH in the degradation of anandamide and the effect of its inhibition.

Experimental Protocols

FAAH Activity Assay (Fluorometric)

This protocol is a standard method for measuring FAAH activity, which can be adapted to screen for and characterize inhibitors.

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH hydrolyzes this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AAMCA)

-

Test inhibitor (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Enzyme Preparation: Dilute the FAAH enzyme stock to the desired concentration in cold FAAH assay buffer. Keep the enzyme on ice.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the inhibitor).

-

Reaction Setup:

-

To the wells of the 96-well plate, add a defined volume of the diluted inhibitor or vehicle control.

-

Add the diluted FAAH enzyme to each well.

-

Incubate the enzyme and inhibitor mixture for a specific period (this pre-incubation time is critical for time-dependent inhibitors).

-

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence over time (kinetic mode).

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)

Principle: This experiment determines the kinetic parameters that characterize a two-step irreversible inhibitor. The enzyme (E) and inhibitor (I) first form a reversible complex (E•I), which then proceeds to an irreversibly inactivated enzyme (E-I). The observed rate of inactivation (kobs) is measured at different inhibitor concentrations.

Procedure:

-

Assay Setup: Prepare multiple reaction mixtures in a 96-well plate. Each set of reactions will contain a fixed concentration of FAAH and substrate.

-

Inhibitor Concentrations: Use a range of inhibitor concentrations, typically spanning from well below to well above the expected KI.

-

Progress Curves: For each inhibitor concentration, initiate the reaction by adding the substrate and immediately monitor the fluorescence over time to obtain progress curves (fluorescence vs. time).

-

Data Analysis:

-

Fit each progress curve to the equation for time-dependent inhibition to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit this data to the Michaelis-Menten equation for irreversible inhibition: kobs = kinact * [I] / (KI + [I])

-

From this hyperbolic fit, the values for kinact (the maximum observed rate at saturating inhibitor concentrations) and KI (the inhibitor concentration at which the rate is half of kinact) can be determined.

-

Experimental Workflow for Characterizing an Irreversible FAAH Inhibitor

The following diagram outlines the logical flow of experiments to identify and characterize a novel irreversible FAAH inhibitor.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An Application Note and Protocol for the In Vitro Assay of Faah-IN-5

This document provides detailed application notes and a comprehensive protocol for the in vitro characterization of this compound, a potent and selective irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2][3][4][5] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[6][7] Inhibition of FAAH leads to an increase in endogenous anandamide levels, a therapeutic strategy being explored for pain, inflammation, and anxiety.[3][5][8][9][10] this compound has been identified as a relatively selective and irreversible inhibitor of FAAH.[11] This document outlines a standard in vitro fluorescence-based assay to determine the inhibitory activity of this compound.

Mechanism of Action

FAAH is a serine hydrolase that utilizes a catalytic triad of Ser-Ser-Lys to hydrolyze its substrates.[1][4] Irreversible inhibitors like this compound typically form a covalent bond with the catalytic serine residue (Ser241) in the active site of the enzyme, leading to its inactivation.[1] This covalent modification prevents the enzyme from binding to and hydrolyzing its natural substrates.

Below is a diagram illustrating the general mechanism of FAAH inhibition.

Caption: Mechanism of irreversible FAAH inhibition by this compound.

Quantitative Data

The following table summarizes the known in vitro activity of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 10.5 nM | Not Specified | Enzyme Assay | [11] |

Note: For irreversible inhibitors, the second-order rate constant (kinact/Ki) provides a more accurate measure of potency.[9] Further studies would be required to determine this value for this compound.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol is adapted from standard fluorometric assays for FAAH inhibitors and is suitable for determining the IC50 of this compound.[12][13][14] The assay measures the fluorescence of 7-amino-4-methylcoumarin (AMC), which is released from the substrate, AMC arachidonoyl amide, upon hydrolysis by FAAH.[12][13]

Materials and Reagents:

-

Recombinant Human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

This compound

-

AMC Arachidonoyl Amide (FAAH Substrate)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[12][13]

Experimental Workflow Diagram:

Caption: Workflow for the fluorometric FAAH inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in FAAH Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 1 µM).

-

Dilute the Recombinant Human FAAH in cold FAAH Assay Buffer to the desired working concentration.

-

Dilute the AMC Arachidonoyl Amide substrate in FAAH Assay Buffer to its final working concentration.

-

-

Assay Plate Setup (in a 96-well black microplate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add diluted FAAH enzyme and vehicle (DMSO).

-

Inhibitor wells: Add diluted FAAH enzyme and the various dilutions of this compound.

-

-

Pre-incubation:

-

Add 50 µL of the diluted FAAH enzyme solution to the control and inhibitor wells.

-

Add 25 µL of the this compound dilutions or vehicle to the appropriate wells.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted AMC Arachidonoyl Amide substrate to all wells.

-

The final volume in each well should be 100 µL.

-

Cover the plate and incubate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Cell-Based Assay Considerations

To assess the activity of this compound in a cellular context, a cell-based assay can be employed. This can involve measuring the uptake of anandamide in cells expressing FAAH or assessing the impact on cell viability in cancer cell lines where FAAH activity is relevant.[7][15]

Example: Anandamide Uptake Assay

This assay indirectly measures FAAH activity by quantifying the accumulation of radiolabeled anandamide. Inhibition of FAAH will lead to a decrease in the intracellular hydrolysis of anandamide, thus affecting its net accumulation.

Brief Protocol:

-

Culture cells known to express FAAH (e.g., C6 glioma or RBL-2H3 cells) in a suitable plate format.[15]

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Add radiolabeled anandamide (e.g., [3H]-AEA) to the cells and incubate for a short period (e.g., 10 minutes) at 37°C.[15]

-

Stop the reaction by placing the plate on ice and washing the cells to remove extracellular substrate.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

A decrease in the hydrolysis product or an alteration in total accumulated radioactivity in the presence of this compound would indicate its cellular activity.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 6. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 15. Involvement of Fatty Acid Amide Hydrolase and Fatty Acid Binding Protein 5 in the Uptake of Anandamide by Cell Lines with Different Levels of Fatty Acid Amide Hydrolase Expression: A Pharmacological Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAAH Inhibitor Administration in Mice

Disclaimer: No specific experimental data was found for a compound designated "Faah-IN-5" in the public domain. The following application notes and protocols are a synthesis of information from studies on other well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors in mice. Researchers should use this information as a guide and optimize protocols for their specific FAAH inhibitor.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesia, anti-inflammatory, anxiolytic, and antidepressant-like responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing FAAH inhibitors in murine models.

Signaling Pathway of FAAH Inhibition

FAAH is an intracellular serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine. By blocking the active site of FAAH, inhibitors prevent this degradation, leading to an accumulation of anandamide.[1] Elevated anandamide levels result in enhanced activation of cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades that modulate neurotransmission and inflammatory responses.[4]

Caption: FAAH Inhibition Signaling Pathway

Dosage and Administration in Mice

The dosage and administration route for FAAH inhibitors can significantly impact their efficacy and pharmacokinetic profile. The choice of administration will depend on the experimental goals, such as targeting central versus peripheral effects.

Routes of Administration

Commonly used routes of administration for FAAH inhibitors in mice include:

-

Intraperitoneal (i.p.) injection: A widely used systemic route offering good bioavailability.

-

Oral gavage (p.o.): Suitable for assessing the oral bioavailability and clinical potential of a compound.

-

Subcutaneous (s.c.) injection: Provides a slower absorption and more sustained effect compared to i.p. injection.

-

Intranasal (i.n.) administration: A non-invasive method that can facilitate direct nose-to-brain delivery.

-

Intraplantar (i.pl.) injection: Used for localized administration to study peripheral effects, such as in models of localized pain or inflammation.

Recommended Dosages and Vehicles

The following table summarizes dosages and vehicles used for various FAAH inhibitors in mice from published studies. These can serve as a starting point for a novel FAAH inhibitor like "this compound".

| FAAH Inhibitor | Dosage Range (mg/kg) | Route of Administration | Vehicle | Reference |

| URB597 | 0.1 - 10 | i.p., p.o., s.c. | 20% DMSO: 8% ethanol: 8% emulphor: 64% saline | [5] |

| PF-04457845 | ~1-3 (estimated) | i.p. | 5% DMSO, 5% Tween 80, and saline | [6] |

| PF-3845 | 10 | i.p. | Not specified | [7] |

| AM3506 | 1 - 3 | i.p. | 5% DMSO, 5% Tween 80, and saline | [6] |

| URB937 | 1 | i.p. | 20% DMSO: 8% ethanol: 8% emulphor: 64% saline | [5] |

Experimental Protocols

Below are generalized protocols for the preparation and administration of FAAH inhibitors in mice.

Preparation of Vehicle and Drug Solution

Vehicle Preparation (Example for i.p. administration):

A common vehicle for intraperitoneal injection of hydrophobic compounds like many FAAH inhibitors consists of a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline.

-

Example Vehicle: 5% DMSO, 5% Tween 80, in sterile saline.

-

In a sterile tube, add 0.5 ml of DMSO.

-

Add 0.5 ml of Tween 80 and vortex thoroughly.

-

Add 9.0 ml of sterile saline to bring the total volume to 10 ml.

-

Vortex until the solution is clear and homogenous.

-

Drug Solution Preparation:

-

Calculate the required amount of the FAAH inhibitor based on the desired dose and the number of animals to be treated.

-

Dissolve the calculated amount of the FAAH inhibitor in the prepared vehicle.

-

Vortex or sonicate the solution until the compound is fully dissolved. It is advisable to prepare fresh solutions on the day of the experiment.

Experimental Workflow for Administration and Behavioral Testing

The following diagram illustrates a typical experimental workflow for assessing the effects of an FAAH inhibitor on a behavioral outcome in mice.

Caption: Experimental Workflow in Mice

Quantitative Data Summary

The following tables summarize quantitative data for various FAAH inhibitors from preclinical studies in mice, which can be used as a reference for designing experiments with a novel FAAH inhibitor.

Table 1: Pharmacodynamic Effects of FAAH Inhibitors in Mice

| FAAH Inhibitor | Dose (mg/kg) | Route | Time Post-Administration | Effect on Brain Anandamide Levels | Reference |

| URB597 | 1 | i.p. | 2 hours | Elevated | [5] |

| PF-3845 | 10 | i.p. | Not specified | Not specified | [7] |

| AM3506 | 3 | i.p. | Not specified | Increased | [6] |

Table 2: Behavioral Effects of FAAH Inhibitors in Mice

| FAAH Inhibitor | Dose (mg/kg) | Route | Behavioral Test | Observed Effect | Reference |

| URB597 | 1 | i.p. | Elevated Plus Maze | Anxiolytic-like effects | [1] |

| URB597 | 1 | i.p. | Paclitaxel-induced neuropathic pain model | Suppression of hypersensitivities | [5] |

| PF-3845 | 10 | i.p. | Nicotine-induced dopamine release | Enhanced sensitivity | [7] |

Conclusion

The inhibition of FAAH presents a promising therapeutic strategy for a variety of disorders. The information provided in these application notes offers a foundation for researchers to design and conduct in vivo studies with FAAH inhibitors in mice. Due to the lack of specific data for "this compound," it is imperative to perform dose-response studies and pharmacokinetic analyses to determine the optimal experimental parameters for this and any other novel FAAH inhibitor.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAAH-IN-5 in Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This mechanism has shown significant promise in preclinical models for the treatment of pain and inflammation, generally avoiding the psychoactive side effects associated with direct cannabinoid receptor agonists. FAAH-IN-5 is a potent and relatively selective irreversible inhibitor of FAAH, making it a valuable tool for investigating the therapeutic potential of FAAH inhibition in various pain models.

These application notes provide a comprehensive overview of the use of this compound in pain research, including its mechanism of action, key quantitative data for comparable compounds, and detailed protocols for in vitro and in vivo studies.

Mechanism of Action

This compound acts as an irreversible inhibitor of the FAAH enzyme. By blocking the active site of FAAH, it prevents the hydrolysis of anandamide (AEA) and other related fatty acid amides. The resulting accumulation of AEA in the synaptic cleft and surrounding tissues leads to prolonged and enhanced activation of cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors, particularly in the central and peripheral nervous systems, has been demonstrated to produce analgesic and anti-inflammatory effects.[1]

Data Presentation

While specific in vivo efficacy data for this compound in pain models is not yet extensively published, the following tables summarize key quantitative data for this compound's in vitro potency and for other well-characterized FAAH inhibitors that have been evaluated in preclinical pain studies. This information can serve as a valuable reference for designing experiments with this compound.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | FAAH | 10.5 | ~27-fold selective over MAGL (IC50 = 283 nM) | [2] |

Table 2: In Vivo Efficacy of Reference FAAH Inhibitors in Pain Models

| Compound | Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| URB597 | Complete Freund's Adjuvant (CFA) | Rat | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Reduced mechanical allodynia & thermal hyperalgesia | [2][3] |

| URB597 | Chronic Constriction Injury (CCI) | Mouse | Oral (p.o.), repeated | 10 mg/kg | Attenuated thermal hyperalgesia & mechanical allodynia | [4] |

| PF-3845 | HIV Sensory Neuropathy (gp120) | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Reduced mechanical and cold allodynia | [5] |

| OL-135 | Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 10 - 100 mg/kg | Reversed tactile allodynia | [6] |

Note: The effective dose for this compound in vivo will need to be determined empirically through dose-response studies. The data for other FAAH inhibitors can be used as a starting point for designing these experiments.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in pain research.

Protocol 1: In Vitro FAAH Inhibition Assay

This protocol is designed to determine the in vitro potency (IC50) of this compound.

Materials:

-

Recombinant human or rodent FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound (dissolved in DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).

-

Add the FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to each well.

-

Immediately begin monitoring the fluorescence signal (e.g., excitation 340-360 nm, emission 440-465 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Inflammatory Pain Model - Complete Freund's Adjuvant (CFA)

This protocol describes the induction of inflammatory pain using CFA and the assessment of the analgesic effects of this compound.

Animals:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in saline)

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

-

Induction of Inflammation:

-

Briefly anesthetize the animals.

-

Inject 100 µL (rats) or 20 µL (mice) of CFA into the plantar surface of one hind paw.

-

Allow 24 hours for the development of inflammation and pain hypersensitivity.

-

-

Drug Administration:

-

On the day of testing (24 hours post-CFA), administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). A dose-response study should be performed to determine the optimal dose. Based on other FAAH inhibitors, a starting range of 1-30 mg/kg could be explored.[6]

-

-

Behavioral Testing:

-

Mechanical Allodynia (Von Frey Test): At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), place the animals in individual chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and determine the paw withdrawal threshold.

-

Thermal Hyperalgesia (Plantar Test): At the same time points, place the animals in individual chambers on a glass floor. Apply a radiant heat source to the plantar surface of the inflamed paw and measure the paw withdrawal latency. A cut-off time should be set to prevent tissue damage.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the this compound treated groups and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

-

Protocol 3: In Vivo Neuropathic Pain Model - Chronic Constriction Injury (CCI)

This protocol details the induction of neuropathic pain via CCI and the evaluation of this compound's therapeutic effects.

Animals:

-

Adult male Sprague-Dawley rats.

Materials:

-

Surgical instruments

-

4-0 chromic gut sutures

-

This compound

-

Vehicle for this compound

-

Von Frey filaments

-

Plantar test apparatus

Procedure:

-

Surgical Procedure (CCI):

-

Anesthetize the rat.

-

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until they elicit a brief twitch in the respective hind limb.

-

Close the incision with sutures.

-

Allow 7-14 days for the development of neuropathic pain behaviors.

-

-

Drug Administration:

-

On the day of testing, administer this compound or vehicle. Given the chronic nature of the model, repeated dosing may be necessary to observe significant effects.[4]

-

-

Behavioral Testing:

-

Perform the Von Frey test for mechanical allodynia and the Plantar test for thermal hyperalgesia as described in Protocol 2 at various time points after drug administration.

-

-

Data Analysis:

-

Analyze the data as described in Protocol 2 to determine the effect of this compound on neuropathic pain behaviors.

-

Mandatory Visualizations

Caption: this compound inhibits FAAH, increasing anandamide levels and promoting analgesia.

Caption: Workflow for evaluating this compound's analgesic effects in vivo.

Caption: Mechanism of this compound leading to therapeutic effects.

References

- 1. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Faah-IN-5 in Inflammatory Response Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Faah-IN-5 (also known as PF-3845), a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in the study of inflammatory responses. This compound offers a valuable tool for investigating the role of the endocannabinoid system in inflammation.

Introduction to this compound

This compound is a highly selective, irreversible, and orally active inhibitor of the FAAH enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs) such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). By inhibiting FAAH, this compound elevates the endogenous levels of these signaling lipids, which in turn modulate various physiological processes, including pain and inflammation. The anti-inflammatory effects of FAAH inhibition are often mediated through the activation of cannabinoid receptors (CB1 and CB2), although receptor-independent mechanisms have also been described. A novel mechanism involves the interaction of FAAH with the NLRP3 inflammasome, a key component of the innate immune response. Some FAAH inhibitors have been shown to disrupt this interaction, leading to reduced inflammation.

Chemical Structure of this compound (PF-3845):

-

IUPAC Name: N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide

-

CAS Number: 1196109-52-0

-

Molecular Formula: C24H23F3N4O2

-

Molecular Weight: 456.46 g/mol

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on inflammatory markers, as reported in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound (PF-3845)

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Ki | 0.23 µM | Human FAAH | |

| IC50 | 18 nM | Human FAAH-1 | |

| IC50 (FAAH-2) | >10 µM | COS-7 cells | |

| kinact | 0.0033 ± 0.0002 s⁻¹ | Recombinant rat FAAH |

Table 2: In Vivo Effects of this compound (PF-3845) on Inflammatory Models

| Model | Species | Dose | Effect | Reference |

| Carrageenan-Induced Paw Edema | Rat | 1-30 mg/kg (p.o.) | Dose-dependent reduction in mechanical allodynia with a minimum effective dose of 3 mg/kg. At 10 and 30 mg/kg, inhibition of pain responses was equivalent to or greater than naproxen (10 mg/kg). | |

| LPS-Induced Tactile Allodynia | Mouse | 10 mg/kg (i.p.) | Significantly reversed LPS-induced tactile allodynia. | |

| LPS-Induced Inflammation in BV2 cells | Mouse | 10 µM | Suppressed LPS-induced prostaglandin E2 (PGE2) production. Reduced the expression of pro-inflammatory cytokines including IL-6, IL-1β, and MCP-1. | |

| NLRP3 Inflammasome Activation | Mouse | 40 µM (in vitro, other inhibitors) | Some FAAH inhibitors disrupt the NLRP3-FAAH interaction, leading to reduced IL-1β secretion. |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects of this compound in BV2 Microglial Cells

This protocol details the procedure for evaluating the anti-inflammatory properties of this compound in a lipopolysaccharide (LPS)-stimulated BV2 microglial cell line.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (PF-3845)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., IL-6, IL-1β, TNF-α, MCP-1, and a housekeeping gene like GAPDH)

-

ELISA kits for target cytokines (e.g., IL-1β, TNF-α)

-

Cell lysis buffer for protein extraction

-

BCA protein assay kit

-

Antibodies for Western blotting (e.g., anti-NLRP3, anti-Caspase-1, anti-GAPDH)

Procedure:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA) and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes to 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis).

-

-

RNA Analysis (qPCR):

-

After the 6-hour incubation, wash the cells with PBS and lyse them using the buffer from the RNA extraction kit.

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using specific primers for your target inflammatory genes.

-

Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.

-

-

Protein and Cytokine Analysis (ELISA and Western Blot):

-

After the 24-hour incubation, collect the cell culture supernatant for ELISA.

-

Wash the cells with PBS and lyse them with a suitable lysis buffer for Western blotting.

-

Measure the protein concentration in the cell lysates using a BCA assay.

-

Perform ELISA on the collected supernatants to quantify the levels of secreted cytokines according to the manufacturer's instructions.

-

For Western blotting, run equal amounts of protein from the cell lysates on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against target proteins, followed by secondary antibodies and detection.

-

Protocol 2: In Vivo Evaluation of this compound in a Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in rodents using carrageenan and the assessment of the anti-inflammatory effects of this compound.

Materials:

-

Male Sprague-Dawley rats or Swiss-Webster mice

-

This compound (PF-3845)

-

Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in saline)

-

Lambda-Carrageenan

-

Sterile saline

-

Plethysmometer or digital calipers

-

Anesthesia (optional, for carrageenan injection)

Procedure:

-

Animal Acclimatization:

-

House the animals in a controlled environment for at least one week before the experiment with free access to food and water.

-

-

Drug Administration:

-

Prepare a suspension of this compound in the vehicle.

-

Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle to the animals via oral gavage (p.o.) or intraperitoneal injection (i.p.) 30-60 minutes before the carrageenan injection.

-

-

Induction of Paw Edema:

-

Prepare a 1% (w/v) solution of carrageenan in sterile saline.

-

Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

-

The left hind paw can be injected with saline as a control.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers, respectively, immediately before the carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.

-

The percentage of inhibition of edema by this compound is calculated relative to the vehicle-treated group.

-

-

Tissue Analysis (Optional):

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

The tissue can be homogenized to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or the levels of inflammatory cytokines.

-

Protocol 3: Investigating the Effect of this compound on the NLRP3 Inflammasome

This protocol provides a framework for studying the impact of this compound on the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-IL-1β.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

This compound (PF-3845)

-

LPS

-

Nigericin or ATP (NLRP3 activators)

-

ELISA kit for IL-1β

-

Antibodies for Western blotting (anti-NLRP3, anti-caspase-1 p20, anti-IL-1β, anti-ASC)

-

Immunoprecipitation kit

Procedure:

-

Cell Priming and Treatment:

-

Culture BMDMs or differentiated THP-1 cells.

-

Prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

During the last 30-6

-

Application Notes and Protocols for the Study of FAAH Inhibition in Ocular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to FAAH Inhibition in Ocular Disease

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[1][2] A primary substrate for FAAH is anandamide (AEA), an endocannabinoid that plays a crucial role in various physiological processes, including pain, inflammation, and mood.[2][3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[2]

In the context of ocular health, the endocannabinoid system (ECS) is emerging as a significant regulator of physiological and pathological processes. Dysregulation of the ECS has been implicated in various eye diseases, including glaucoma, diabetic retinopathy, and age-related macular degeneration (AMD). FAAH inhibitors, by preventing the breakdown of anandamide, increase its local concentrations, thereby enhancing its therapeutic effects. This approach offers a promising strategy for treating ocular diseases characterized by inflammation and pathological angiogenesis.

While specific data on a compound designated "Faah-IN-5" is not publicly available, this document provides a comprehensive overview and generalized protocols based on the established principles of FAAH inhibition and the characteristics of well-studied FAAH inhibitors. Researchers investigating novel inhibitors like this compound can adapt these methodologies to elucidate their potential in ocular disease research.

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors act by blocking the catalytic activity of the FAAH enzyme.[3] FAAH possesses a catalytic triad of serine residues (Ser241, Ser217) and a lysine residue (Lys142).[2] The inhibition mechanism can be either reversible or irreversible. Irreversible inhibitors, such as those from the carbamate class, covalently modify the catalytic serine residue (Ser241), leading to a sustained inactivation of the enzyme.[2] This blockage leads to an accumulation of anandamide and other bioactive FAAs in the tissues where they are produced, potentiating their signaling through cannabinoid receptors (CB1 and CB2) and other targets.[3]

Caption: Signaling pathway of FAAH inhibition.

Application in Ocular Disease Models

Preclinical research has demonstrated the potential of FAAH inhibition in models of ocular disease. A key area of interest is choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration (AMD). Studies have shown that genetic deficiency of FAAH leads to a significant reduction in the area of laser-induced CNV in mice. This suggests that pharmacological inhibition of FAAH could be a viable therapeutic strategy to prevent pathological blood vessel growth in the eye.

Quantitative Data from Preclinical Studies

The following table summarizes representative data from a study on FAAH-deficient mice in a model of laser-induced choroidal neovascularization. This data provides a benchmark for what researchers might expect when evaluating a novel FAAH inhibitor like this compound.

| Experimental Group | Neovascular Area (µm²) | Percent Reduction vs. Control | p-value |

| Wild-Type (Control) | 29,380 ± 4,112 | - | - |

| FAAH Knockout | 19,210 ± 2,767 | 34.6% | < 0.05 |

Data is hypothetical and based on trends observed in published literature. Actual results will vary based on the specific inhibitor, dose, and experimental model.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of an FAAH inhibitor, such as this compound, in ocular disease research.

In Vitro FAAH Inhibition Assay

This protocol is to determine the potency of a test compound (e.g., this compound) in inhibiting FAAH activity.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., N-(6-methoxypyridin-3-yl) octanamide - OMP)

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0, containing 0.1 mg/mL BSA)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add the recombinant FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate (OMP).

-

Measure the fluorescence of the product (6-methoxypyridin-3-amine) at an excitation wavelength of 303 nm and an emission wavelength of 394 nm over time at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for in vitro FAAH inhibition assay.

Laser-Induced Choroidal Neovascularization (CNV) Model in Mice

This in vivo protocol is to assess the effect of an FAAH inhibitor on pathological angiogenesis in the eye.

Materials:

-

C57BL/6J mice

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation

-

Laser photocoagulator

-

Fundus camera

-

Fluorescein sodium (10%)

-

Test compound (this compound) formulated for systemic or topical administration

-

Lectin-FITC for vessel staining

-

Microscope for imaging choroidal flat mounts

Procedure:

-

Anesthetize the mice and dilate their pupils.

-

Perform laser photocoagulation to rupture Bruch's membrane at several locations in the retina of each eye.

-

Administer the test compound (this compound) or vehicle to the mice according to the desired dosing regimen (e.g., daily intraperitoneal injections).

-

At a predetermined time point (e.g., 7 or 14 days post-laser), perform fluorescein angiography to visualize and quantify the leakage from the CNV lesions.

-

At the end of the study, euthanize the mice and enucleate the eyes.

-

Prepare choroidal flat mounts and stain with Lectin-FITC to visualize the neovascular tufts.

-

Capture images of the CNV lesions and measure the area of neovascularization using image analysis software.

-

Compare the CNV area between the treated and vehicle control groups.

Caption: Experimental workflow for the mouse CNV model.

Conclusion

The inhibition of FAAH presents a compelling therapeutic avenue for the treatment of various ocular diseases, particularly those with inflammatory and angiogenic components. While the specific compound "this compound" requires further characterization, the established methodologies and understanding of the FAAH/endocannabinoid system provide a solid foundation for its investigation. The protocols and data presented here serve as a guide for researchers to explore the potential of novel FAAH inhibitors in the field of ophthalmology. Successful preclinical evaluation using these models can pave the way for the development of new and effective treatments for debilitating eye diseases.

References

- 1. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Faah-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids. Inhibition of FAAH leads to an increase in the endogenous levels of these lipids, a therapeutic strategy being explored for a variety of conditions including pain, inflammation, and neurological disorders.

Faah-IN-5 is a potent, irreversible, and relatively selective inhibitor of FAAH. These application notes provide detailed protocols for cell-based assays to characterize the activity and effects of this compound.

This compound: Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Source |

| IC50 | 10.5 nM | |

| Mechanism of Action | Irreversible Inhibitor | |

| Permeability (PAMPA) | Low |

Experimental Protocols

In Vitro FAAH Enzyme Activity Assay (Fluorometric)

This protocol is designed to determine the direct inhibitory effect of this compound on FAAH enzyme activity.

Principle: This assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

-

This compound

-

Recombinant Human or Rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in FAAH Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.

-

Enzyme Preparation: Dilute the recombinant FAAH in cold FAAH Assay Buffer to the desired concentration.

-

Assay Reaction: a. To the wells of a 96-well plate, add 20 µL of the this compound dilutions. b. Add 160 µL of FAAH Assay Buffer. c. Add 10 µL of the diluted FAAH enzyme solution. d. Incubate at 37°C for 15 minutes (or as optimized for irreversible inhibitors). e. Initiate the reaction by adding 10 µL of the FAAH fluorogenic substrate.

-

Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Read kinetically for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each this compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.